Therapeutic Potential of Furo[2,3-c]pyridin-2-ylmethanamine Derivatives
Therapeutic Potential of Furo[2,3-c]pyridin-2-ylmethanamine Derivatives
Technical Guide & Whitepaper
Executive Summary
The Furo[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While its isomer, furo[2,3-b]pyridine, has been extensively explored, the [2,3-c] fused system offers unique electronic properties and vector orientations that are underutilized.
This guide focuses specifically on Furo[2,3-c]pyridin-2-ylmethanamine derivatives . The 2-methanamine moiety serves as a critical "anchor point" for fragment-based drug design (FBDD). It functions as a versatile linker that allows the scaffold to bridge the S1 and S1' pockets of cysteine proteases (specifically Cathepsin K ) or to project into the solvent-exposed regions of kinase ATP-binding sites (e.g., B-Raf , Akt ).
This whitepaper synthesizes synthetic methodologies, structure-activity relationships (SAR), and therapeutic validation to provide a roadmap for leveraging this scaffold in next-generation drug discovery.
Chemical Architecture & Synthesis[1]
Structural Significance
The furo[2,3-c]pyridine core fuses an electron-rich furan ring with an electron-deficient pyridine ring.[1][2] This fusion creates a distinct dipole moment and lipophilicity profile (
-
C2-Position: The most reactive site on the furan ring for electrophilic substitution and lithiation, making it the ideal position for introducing the methanamine tail.
-
Nitrogen Lone Pair: The pyridine nitrogen provides a hydrogen bond acceptor essential for hinge binding in kinases or water-mediated networks in proteases.
Synthetic Strategy: The "Chang-Tai" Route
While classical Mannich condensations exist, the most robust, scalable synthesis for the core was optimized by Chang and Tai (Heterocycles, 2011). We adapt this route to install the 2-methanamine functionality.
Retrosynthetic Analysis
Target: Furo[2,3-c]pyridin-2-ylmethanamine
-
Precursor: Furo[2,3-c]pyridine-2-carbonitrile or 2-carbaldehyde.
-
Core Synthesis: Intramolecular cyclization of 3-alkynyl-4-formylpyridines or via N-benzenesulfonylpiperidin-4-one intermediates.
Optimized Synthetic Protocol
Step 1: Core Construction
-
Starting Material: N-Benzenesulfonylpiperidin-4-one.[3]
-
Wittig Olefination: React with
to form the -unsaturated ester.[4] -
Cyclization: Selenium-mediated cyclization (
) followed by oxidative elimination ( ) yields the lactone intermediate.[4] -
Aromatization: Treatment with
in THF yields the parent Furo[2,3-c]pyridine .[4]
Step 2: C2-Functionalization (The Methanamine Installation)
-
Lithiation: Treat Furo[2,3-c]pyridine with
at -78°C in THF. The C2 proton is selectively deprotonated. -
Formylation: Quench the lithio-species with DMF to yield Furo[2,3-c]pyridine-2-carbaldehyde .
-
Reductive Amination: React the aldehyde with ammonium acetate (
) and sodium cyanoborohydride ( ) in methanol to yield the primary amine: Furo[2,3-c]pyridin-2-ylmethanamine .
Figure 1: Step-wise synthetic pathway from piperidinone precursor to the target 2-methanamine derivative.
Medicinal Chemistry & SAR
The Methanamine "Linker" Hypothesis
In protease inhibitors, particularly for Cathepsin K (a cysteine protease implicated in osteoporosis), the inhibitor often requires:
-
A Warhead: To covalently or reversibly interact with the active site cysteine (Cys25).
-
A Linker: To position the warhead and interact with the non-prime (S2) or prime (S1') subsites.
The 2-methanamine group (
-
Basicity: The amine (pKa ~9-10) can form salt bridges with aspartic acid residues (e.g., Asp158 in proteases) or hydrogen bonds with backbone carbonyls.
-
Derivatization: The primary amine is readily acylated or sulfonated to create libraries of amides/sulfonamides, allowing exploration of the S2 hydrophobic pocket.
Structure-Activity Relationship (SAR) Matrix
| Position | Modification | Effect on Activity (General) | Mechanistic Insight |
| C2 (Tail) | Critical | Essential linker for warhead attachment or S1' anchoring. | |
| C2 (Tail) | High Potency | Amide formation allows access to hydrophobic S2 pockets (e.g., Leucine-rich motifs). | |
| C3 | Methyl / Halogen | Variable | Small substituents (Me, Cl) can improve metabolic stability by blocking oxidation. |
| N6 (Pyridine) | Oxidation ( | Decreased | Usually reduces permeability; however, can increase solubility. |
| C7 | Aryl fusion | Increased | Extension into the S3 subsite; often seen in tricyclic analogs. |
Therapeutic Applications
Primary Indication: Cathepsin K Inhibition (Osteoporosis)
Cathepsin K is the primary enzyme responsible for bone matrix degradation (collagen type I) by osteoclasts.[5]
-
Mechanism: Furo[2,3-c]pyridin-2-ylmethanamine derivatives act as non-covalent transition state analogs or carriers for electrophilic warheads (e.g., nitriles).
-
Binding Mode: The pyridine nitrogen often interacts with the solvent network near the active site, while the amine-derived "tail" occupies the S2 pocket, providing selectivity over Cathepsin L and B.
Secondary Indication: Kinase Inhibition (B-Raf / Akt)
The scaffold is a bioisostere of the imidazo[1,2-a]pyridine and furo[2,3-b]pyridine kinase inhibitors.
-
B-Raf: Array BioPharma identified furo[2,3-c]pyridine indanone oximes as potent B-Raf inhibitors. The 2-position substituent projects into the solvent front, modifying solubility and pharmacokinetic properties without disrupting the ATP-binding hinge interaction.
Biological Pathway Visualization
Figure 2: Mechanism of action for Cathepsin K inhibition in the bone resorption lacuna.
Experimental Protocols
Protocol: Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine
Validation: This protocol is adapted from the lithiation strategies of fused furans (Mertes et al.) and reductive aminations standard in medicinal chemistry.
-
Reagents: Furo[2,3-c]pyridine (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), THF (anhydrous), (10 eq), (1.5 eq). -
Formylation:
-
Cool a solution of Furo[2,3-c]pyridine in dry THF to -78°C under Argon.
-
Add
-BuLi dropwise over 15 min. Stir for 30 min at -78°C. -
Add DMF dropwise. Stir for 1 h, allowing warming to 0°C.
-
Quench with saturated
. Extract with EtOAc, dry ( ), and concentrate. Purify aldehyde via silica flash chromatography (Hexane/EtOAc).
-
-
Reductive Amination:
-
Dissolve the aldehyde intermediate in MeOH.
-
Add
and stir at RT for 30 min. -
Add
portion-wise. Stir for 12 h at RT. -
Workup: Acidify to pH 2 (HCl), wash with
(remove non-basic impurities), basify aqueous layer to pH 10 (NaOH), extract with DCM. -
Yield: Expect 60-75% overall yield for the amine.
-
Protocol: Cathepsin K Enzymatic Assay
Purpose: To determine the IC50 of the synthesized derivative.
-
Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Procedure:
-
Incubate 1 nM recombinant human Cathepsin K with varying concentrations of the Furo[2,3-c]pyridine derivative (0.1 nM to 10
M) in buffer for 15 min at RT. -
Initiate reaction by adding 20
M Z-Phe-Arg-AMC. -
Measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 min.
-
-
Analysis: Fit the initial velocity (
) vs. inhibitor concentration to the Morrison equation (for tight binders) or standard dose-response curve to determine .
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[4] Link
- Mertes, M. P., et al. (1970). Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry. (Fundamental synthesis reference).
-
Array BioPharma. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. Link
-
Verber, D. F., et al. (1997).[6] Cathepsin K Inhibitors: Design and Synthesis. Journal of Medicinal Chemistry. (Context for Cat K inhibitor design principles).
-
ChemicalBook. (2023). Product Entry: Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (CAS 174469-07-9).[7][8] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Methylfuro[2,3-c]pyridine | 69022-76-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 174469-07-9 CAS MSDS (Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 174469-07-9 CAS MSDS (Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
